4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid
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Overview
Description
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the development of small-molecule inhibitors and targeted protein degradation technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid typically involves several steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. This compound undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), and various amines. Reaction conditions often involve specific temperatures and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in DMF can form a compound that can further react with ethynylaniline to form the final product .
Scientific Research Applications
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various derivatives and analogs.
Biology: It is studied for its potential to inhibit specific enzymes and proteins.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment and immune modulation.
Industry: It is used in the development of targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras)
Mechanism of Action
The mechanism of action of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of target proteins. This mechanism is particularly relevant in the context of targeted protein degradation technologies .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: A third-generation immunomodulatory drug (IMiD) developed from thalidomide.
Thalidomide: The first-generation IMiD known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A second-generation IMiD with enhanced potency and reduced side effects compared to thalidomide
Uniqueness
2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid is unique due to its specific structure, which allows it to be used as a ligand in targeted protein degradation technologies. This makes it a valuable compound in the development of novel therapeutic agents and research tools .
Properties
Molecular Formula |
C13H14N2O4 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)14-9-3-1-8(2-4-9)7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19) |
InChI Key |
DMDFMGSCCRKEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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